molecular formula C10H12ClNS B2477208 (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride CAS No. 1027709-85-8

(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride

Cat. No.: B2477208
CAS No.: 1027709-85-8
M. Wt: 213.72
InChI Key: HBQPIEGNXUZBDW-OGFXRTJISA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a one-step reaction. Researchers have successfully synthesized benzo[b]thiophenes from easily available o-silylaryl triflates and alkynyl sulfides using an aryne reaction .


Physical and Chemical Properties Analysis

  • Purity : Typically around 95%

Scientific Research Applications

Neuroprotective and Cognitive Enhancing Effects

  • Cognitive Enhancement and Neuroprotection: (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride, also known as T-588, has been shown to enhance cognitive functions. It protects against sodium nitroprusside-induced toxicity in cultured astrocytes, suggesting a protective effect on mitochondrial dysfunction and cell injury (Phuagphong et al., 2004).
  • Stimulation of Neuronal ERK Phosphorylation: T-588 also stimulates phosphorylation of extracellular signal-regulated kinases (ERK) in the hippocampus of mice, indicating activation of neuronal pathways important for cognitive functions (Yokoyama et al., 2003).

Protective Effects in Neuronal Injury Models

  • Protection Against Neuronal Injury: T-588 shows a protective effect in models of neuronal injury caused by serum deprivation or amyloid-beta protein, although it does not affect the ERK pathway in these contexts (Yamamuro et al., 2003).
  • Ameliorative Effects on Learning Deficits: This compound also ameliorates learning deficits induced by brain ischemia in rats, suggesting a potential for enhancing residual cognitive functions (Nakada et al., 2001).

Effects on Neurotransmitter Release

  • Stimulation of Noradrenaline Release: T-588 stimulates noradrenaline release from rat cerebral cortical slices in vitro, which can have implications for its cognitive enhancing effects (Miyazaki et al., 1997).

Anticancer Potential

  • Antiproliferative Activity Against Cancer Cells: Hydroxyl-containing benzo[b]thiophene analogs demonstrate selective antiproliferative activity against laryngeal cancer cells, indicating potential for cancer treatment (Haridevamuthu et al., 2023).

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Effects: Novel derivatives of benzo[b]thiophene exhibit antimicrobial and antifungal activities, offering potential applications in combating infections (Pejchal et al., 2015).

Additional Applications

  • Application in Thin-Layer Chromatographic Analysis: Benzo[b]thiophene derivatives have been used in the quantitative structure-activity relationship analysis of H1-antihistamine activity, illustrating their utility in pharmacological research (Brzezińska et al., 2003).
  • Role in Synthesis of Enantiomers: The compound has been utilized in the asymmetric synthesis of 5-lipoxygenase inhibitors, demonstrating its importance in the synthesis of pharmacologically active compounds (Bosiak et al., 2008).

Safety and Hazards

  • Safety Data Sheet : Available here
  • First Aid Measures : In case of exposure, remove contaminated clothing, move to a safe area, and seek medical attention .

Properties

IUPAC Name

(1R)-1-(1-benzothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQPIEGNXUZBDW-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CSC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027709-85-8
Record name (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride
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